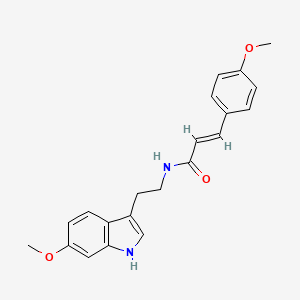![molecular formula C25H27ClN6O3 B12168221 propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate](/img/structure/B12168221.png)
propan-2-yl (4-{N''-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido}phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a chlorophenyl group, a dimethylpyrimidinyl group, and a carbamoyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 3-chlorophenyl isocyanate with an appropriate amine to form the chlorophenyl carbamoyl intermediate.
Synthesis of the Dimethylpyrimidinyl Carbamimidoyl Intermediate: This intermediate is synthesized by reacting 4,6-dimethylpyrimidine-2-amine with a suitable carbamoyl chloride.
Coupling Reaction: The two intermediates are then coupled under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propan-2-yl 2-[4-[[N-[(3-bromophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate
- Propan-2-yl 2-[4-[[N-[(3-fluorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate
Uniqueness
Propan-2-yl 2-[4-[[N-[(3-chlorophenyl)carbamoyl]-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with enhanced activities or selectivities.
Propriétés
Formule moléculaire |
C25H27ClN6O3 |
|---|---|
Poids moléculaire |
495.0 g/mol |
Nom IUPAC |
propan-2-yl 2-[4-[[(E)-N-[(3-chlorophenyl)carbamoyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate |
InChI |
InChI=1S/C25H27ClN6O3/c1-15(2)35-22(33)13-18-8-10-20(11-9-18)29-24(31-23-27-16(3)12-17(4)28-23)32-25(34)30-21-7-5-6-19(26)14-21/h5-12,14-15H,13H2,1-4H3,(H3,27,28,29,30,31,32,34) |
Clé InChI |
SDCHWCKXURNQKS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)CC(=O)OC(C)C)/NC(=O)NC3=CC(=CC=C3)Cl)C |
SMILES canonique |
CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)CC(=O)OC(C)C)NC(=O)NC3=CC(=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dichlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12168143.png)
![3-(3-chlorophenyl)-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12168150.png)

![1-(4-Methylphenyl)-3-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]thiourea](/img/structure/B12168162.png)


![N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B12168178.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168185.png)
![Methyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-5-phenylthiophene-3-carboxylate](/img/structure/B12168197.png)
![1-(Piperidin-1-yl)-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B12168199.png)
![benzyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12168212.png)
![(4E)-4-{hydroxy[3-methyl-4-(2-methylpropoxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(pyridin-4-yl)pyrrolidine-2,3-dione](/img/structure/B12168214.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide](/img/structure/B12168220.png)

